(R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride

Pharmacokinetics Bioavailability Dosing regimen design

(R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride, formally designated Levocarnitine propionate hydrochloride or Propionyl-L-carnitine hydrochloride (PLC·HCl), is a short-chain acylcarnitine ester of L-carnitine bearing a propionyl moiety on the β-hydroxyl group. The compound is a naturally occurring metabolic intermediate formed by carnitine acetyltransferase during β-oxidation of odd-chain fatty acids, but is manufactured synthetically as the single (R)-enantiomer hydrochloride salt (molecular formula C₁₀H₂₀ClNO₄, MW 253.72 g/mol).

Molecular Formula C10H20ClNO4
Molecular Weight 253.72 g/mol
CAS No. 119793-66-7
Cat. No. B1662837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride
CAS119793-66-7
SynonymsDromos; Levocarnitine propionate; ST 261
Molecular FormulaC10H20ClNO4
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
InChIInChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1
InChIKeyKTFMPDDJYRFWQE-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Levocarnitine Propionate Hydrochloride (CAS 119793-66-7): Product Identity, Compound Class, and Core Characteristics for Procurement Decisions


(R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride, formally designated Levocarnitine propionate hydrochloride or Propionyl-L-carnitine hydrochloride (PLC·HCl), is a short-chain acylcarnitine ester of L-carnitine bearing a propionyl moiety on the β-hydroxyl group [1]. The compound is a naturally occurring metabolic intermediate formed by carnitine acetyltransferase during β-oxidation of odd-chain fatty acids, but is manufactured synthetically as the single (R)-enantiomer hydrochloride salt (molecular formula C₁₀H₂₀ClNO₄, MW 253.72 g/mol) [2]. Unlike racemic (±)-propionylcarnitine chloride (CAS 17298-37-2), the (R)-enantiomer corresponds to the biologically active L-configuration recognized by mammalian carnitine transferases; D-carnitine and racemic mixtures are either inactive or inhibitory toward carnitine-dependent enzymes [3]. The hydrochloride salt form confers high aqueous solubility (≥51 mg/mL in water, DMSO, and ethanol at 25°C) and well-defined solid-state stability under recommended storage conditions (−20°C, inert atmosphere), properties that directly impact formulation feasibility and experimental reproducibility .

Why Generic Acylcarnitine Substitution Fails: Evidence That Levocarnitine Propionate Hydrochloride Cannot Be Interchanged with L-Carnitine, Acetyl-L-Carnitine, or Racemic Mixtures


Substituting L-carnitine (LC), acetyl-L-carnitine (ALC), or racemic (±)-propionylcarnitine for (R)-propionyl-L-carnitine hydrochloride (PLC·HCl) ignores multiple documented axes of differentiation: (i) PLC exhibits a distinct pharmacokinetic (PK) profile with significantly lower Cmax and shorter elimination half-life versus LC after oral dosing, necessitating different dosing strategies [1]; (ii) in head-to-head clinical and preclinical studies, PLC demonstrates superior functional outcomes—greater maximal walking distance improvement over equimolar LC in peripheral vascular disease patients (P<0.05) and superior post-ischemic cardiac output recovery compared with both LC and ALC in isolated heart models [2][3]; (iii) the D-enantiomer lacks biological activity and may competitively inhibit carnitine acetyltransferase, making racemic or enantiomerically undefined material unsuitable for mechanistic studies [4]; (iv) the hydrochloride salt provides defined solubility and hygroscopicity characteristics that differ from the free zwitterionic base or alternative salt forms, directly affecting in vitro assay consistency and in vivo formulation reliability [5]. These differences are quantitative, comparator-anchored, and carry consequences for both experimental design and therapeutic investigation—rendering casual interchange scientifically unsound.

Quantitative Comparator Evidence: Levocarnitine Propionate Hydrochloride (PLC) Versus L-Carnitine, Acetyl-L-Carnitine, D-Carnitine, and Placebo


Pharmacokinetic Differentiation: PLC Exhibits 94% Lower Cmax and 57% Shorter Half-Life Versus L-Carnitine After Oral Dosing

Following a single 2.0 g oral dose of L-carnitine administered to 12 healthy volunteers, the maximum plasma concentration (Cmax) of endogenous propionyl-L-carnitine (PLC) reached only 5.08 ± 3.08 µmol/L, compared with 84.7 ± 25.2 µmol/L for L-carnitine (LC) and 12.9 ± 5.5 µmol/L for acetyl-L-carnitine (ALC) (P<0.01 for both comparisons versus LC). The elimination half-life (t₁/₂) of PLC was 25.7 ± 30.3 h, significantly shorter than LC (60.3 ± 15.0 h) and ALC (35.9 ± 28.9 h) (P<0.01). The 24-hour cumulative urinary excretion of PLC (61.3 ± 37.8 µmol) was also markedly lower than that of LC (613.5 ± 161.7 µmol) and ALC (368.3 ± 134.8 µmol) [1]. These PK differences arise because PLC is not directly administered as the parent drug but is generated endogenously from administered LC via carnitine acetyltransferase; however, they directly inform that exogenous PLC·HCl dosing requires distinct regimens from LC to achieve comparable target tissue exposure.

Pharmacokinetics Bioavailability Dosing regimen design

Walking Capacity Superiority: PLC Increases Maximal Walking Distance Significantly More Than Equimolar L-Carnitine in Peripheral Vascular Disease

In a double-blind, double-dummy, crossover clinical trial, 14 patients with peripheral vascular disease received equimolar intravenous doses of L-propionylcarnitine (PLC, 600 mg) and L-carnitine (LC, 500 mg). Both treatments improved walking capacity versus baseline; however, analysis of variance demonstrated that the increase in maximal walking distance with PLC was significantly greater than that achieved with LC (P<0.05) [1]. In a preceding dose-finding phase within the same study, PLC 600 mg i.v. increased initial claudication distance from a placebo-adjusted baseline of 179 ± 114 m to 245 ± 129 m (P<0.05) and maximal walking distance from 245 ± 124 m to 349 ± 155 m (P<0.05), while the 300 mg dose showed no significant effect [1]. This dose-dependent, comparator-superior functional outcome is not attributable to hemodynamic mechanisms: ultrasonic duplex assessment in an additional 7 patients confirmed that neither PLC nor LC affected blood velocity or flow rate in the ischemic limb, indicating a metabolic rather than vasodilatory mechanism of action [1].

Peripheral arterial disease Intermittent claudication Exercise tolerance

Post-Ischemic Myocardial Protection: PLC Restores Cardiac Output Where L-Carnitine Fails and Outperforms Acetyl-L-Carnitine

In isolated perfused rat hearts subjected to 90 minutes of global ischemia followed by 15 minutes of reperfusion, L-propionylcarnitine (PLC) at 11 mmol/L significantly improved the recovery of cardiac output, left ventricular pressure, and dP/dt. Critically, when directly compared under identical experimental conditions at the same concentration (11 mmol/L), PLC and acetyl-L-carnitine (ALC) both significantly improved cardiac output recovery, whereas L-carnitine (LC) did not produce a significant improvement relative to untreated controls [1]. Among the three agents tested, PLC was identified as the most protective agent [1]. Mechanistically, PLC was the most potent competitive inhibitor of L-³H-carnitine transport in isolated cardiac myocytes among the three compounds, and was the only derivative that stimulated palmitate oxidation in intact myocytes [1]. Myocardial ATP and creatine phosphate concentrations were significantly higher in PLC-treated hearts than in controls, while long-chain acyl carnitine and CoA levels were unaffected [1]. In a separate porcine model of regional ischemia-reperfusion, PLC pretreatment (50 mg/kg) preserved cardiac output at 75% of baseline during reperfusion versus 52% in saline-treated controls, and attenuated the "no-reflow" phenomenon (myocardial blood flow recovery: 82% vs 61% of baseline; systemic vascular resistance: 38 ± 4 vs 61 ± 9 mmHg·min·L⁻¹) [2].

Myocardial ischemia-reperfusion Cardioprotection Cardiac metabolism

Enantioselective Biological Activity: PLC and ALC Decrease Endothelial Cytoplasmic Calcium Whereas L-Carnitine and D-Carnitine Do Not

In fura-2-loaded human endothelial cells, propionyl-L-carnitine (PLC) progressively decreased fluorescence intensity at 340 nm excitation, indicating a reduction in cytoplasmic calcium levels. This effect was also observed with acetyl-L-carnitine (ALC), but was absent with L-carnitine (LC) and D-carnitine, establishing both acyl-chain specificity and stereochemical specificity [1]. The lack of activity of D-carnitine—the enantiomer of L-carnitine—is consistent with the known inhibitory effects of D-carnitine on carnitine acetyltransferase, which can deplete intracellular L-carnitine reserves [2]. This data set provides direct evidence that racemic (±)-propionylcarnitine chloride (CAS 17298-37-2) cannot substitute for the enantiopure (R)-form in studies targeting endothelial calcium homeostasis, as the presence of the (S)-enantiomer may introduce confounding inhibitory activity [2].

Endothelial function Calcium signaling Stereospecificity

Cochrane Meta-Analysis: PLC Improves Maximal Walking Distance by 50.86 Meters Versus Placebo Across 1,121 Patients

The 2021 Cochrane systematic review of propionyl-L-carnitine (PLC) for intermittent claudication included 12 randomized controlled trials encompassing 1,423 participants, of whom 1,395 were in PLC-versus-placebo comparisons [1]. For the primary efficacy endpoint of maximal walking performance (absolute claudication distance, ACD), PLC demonstrated a statistically significant improvement over placebo with a mean difference in absolute improvement of 50.86 meters (95% CI 50.34 to 51.38; 9 studies, 1,121 participants), representing approximately a 26% relative improvement [1]. For pain-free walking distance (initial claudication distance, ICD), PLC likewise outperformed placebo with a mean difference of 32.98 meters (95% CI 32.60 to 33.37) [1]. The overall certainty of evidence was graded as moderate. In a landmark European multicenter trial (n=485), patients with baseline maximal walking distance ≤250 m and low variability (<25%) showed a 98 ± 16% increase in maximal walking distance on PLC (1 g bid, p.o., 12 months) versus 54 ± 10% on placebo (P<0.01) [2]. Only one included study compared PLC directly with L-carnitine, underscoring the relative scarcity of active-comparator evidence and reinforcing the value of the Brevetti et al. head-to-head data [1].

Evidence-based medicine Peripheral arterial disease Meta-analysis

Hydrochloride Salt Solubility Advantage: PLC·HCl Achieves ≥51 mg/mL in Aqueous and Organic Solvents, Supporting Flexible Formulation Design

Propionyl-L-carnitine hydrochloride (PLC·HCl, CAS 119793-66-7) demonstrates high solubility across multiple solvent systems relevant to both in vitro and in vivo experimental workflows: ≥51 mg/mL (201.0 mM) in DMSO, water, and ethanol at 25°C . Alternative vendor specifications report solubility up to 250 mg/mL in DMSO and 60 mg/mL in water with ultrasonication [1]. The hydrochloride salt form provides a defined, crystalline solid with a melting point of 165°C and hygroscopicity characteristics that are reproducible across batches when stored at −20°C under inert atmosphere [2]. This contrasts with the free zwitterionic base form of propionyl-L-carnitine, which exhibits different solubility and stability profiles that can complicate preparation of standardized stock solutions [1]. The hydrochloride salt also facilitates preparation of homogeneous oral suspensions (≥5 mg/mL in CMC-Na) for in vivo dosing . While direct comparative solubility data for the free base or other salt forms are not systematically published for this specific compound, the class-level principle that hydrochloride salts of acylcarnitines generally exhibit superior aqueous solubility and handling characteristics versus the corresponding zwitterionic forms is well established [3].

Formulation science Solubility In vitro assay development

Evidence-Anchored Application Scenarios for Levocarnitine Propionate Hydrochloride (CAS 119793-66-7) in Research and Industrial Procurement


Preclinical Intermittent Claudication and Peripheral Arterial Disease Models Requiring Superior Efficacy Over L-Carnitine

Investigators modeling peripheral arterial disease (PAD) or intermittent claudication in rodent hindlimb ischemia models or clinical treadmill-testing protocols should select PLC·HCl over L-carnitine when the experimental objective requires the largest possible functional improvement signal. The Brevetti et al. (1992) crossover trial demonstrated that PLC (600 mg i.v.) produced a significantly greater increase in maximal walking distance than equimolar L-carnitine (500 mg i.v., P<0.05), an effect confirmed to be metabolic rather than hemodynamic in origin [1]. The 2021 Cochrane meta-analysis further anchors the expected effect size versus placebo at 50.86 m improvement in absolute claudication distance (95% CI 50.34–51.38, ~26% relative improvement) [2]. PLC·HCl thus serves as a validated positive control for pharmacological intervention studies in PAD, providing a known effect magnitude against which novel agents can be benchmarked.

Myocardial Ischemia-Reperfusion Injury Studies Where L-Carnitine and Acetyl-L-Carnitine Are Insufficient

In isolated heart (Langendorff) preparations or in vivo myocardial ischemia-reperfusion models, PLC·HCl is the acylcarnitine of choice when robust cardioprotection is required. Paulson et al. (1986) demonstrated that at 11 mmol/L, PLC significantly improved post-ischemic recovery of cardiac output, left ventricular pressure, and dP/dt in isolated rat hearts, whereas L-carnitine at the identical concentration produced no significant recovery [1]. PLC was the most protective among PLC, ALC, and LC, and uniquely stimulated palmitate oxidation in intact cardiac myocytes while also being the most potent competitive inhibitor of carnitine transport [1]. In anesthetized pigs, PLC (50 mg/kg) preserved cardiac output at 75% of baseline during reperfusion versus 52% in controls and attenuated no-reflow (myocardial blood flow recovery 82% vs 61%) [2]. These data support PLC·HCl as the preferred acylcarnitine for mechanistic studies of metabolic cardioprotection and as a reference compound for novel cardioprotective agents.

Endothelial Calcium Signaling and Vascular Biology Research Requiring Enantioselective and Acyl-Chain-Specific Pharmacology

For studies examining cytoplasmic calcium regulation in endothelial cells, PLC·HCl provides validated, stereospecific activity that is absent in both L-carnitine and D-carnitine. The 1991 endothelial cell study demonstrated that PLC and ALC decreased cytoplasmic calcium levels (fura-2 fluorescence), whereas L-carnitine and D-carnitine showed no effect [1]. This enantioselectivity and acyl-chain dependence means that racemic (±)-propionylcarnitine chloride (CAS 17298-37-2) cannot substitute for the (R)-enantiomer; the presence of the (S)-enantiomer may introduce carnitine acetyltransferase inhibition that confounds calcium readouts [2]. PLC·HCl is therefore essential for experiments dissecting the structure-activity relationship of acylcarnitines on endothelial function, and for studies where D-carnitine-sensitive pathways must be excluded.

Oral or Parenteral In Vivo Dosing Studies Requiring Defined Solubility and Formulation Reproducibility

PLC·HCl offers high and well-characterized solubility (≥51 mg/mL in water, DMSO, ethanol; up to 250 mg/mL in DMSO with ultrasonication) that enables flexible formulation design for both oral gavage and parenteral administration [1][2]. The hydrochloride salt facilitates preparation of homogeneous oral suspensions (≥5 mg/mL in CMC-Na solution) suitable for chronic dosing studies in rodents [1]. The compound's defined solid-state properties (crystalline solid, mp 165°C, hygroscopic, requiring −20°C storage under inert atmosphere) provide a reproducible baseline for inter-batch consistency . For procurement decisions, this means that PLC·HCl can be reliably formulated across a range of concentrations and routes without the solubility limitations or variability that may accompany the free base or alternative salt forms.

Quote Request

Request a Quote for (R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.